ROR|At inverse agonist 14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RORγt inverse agonist 14: is a highly potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt). This compound has shown significant anti-inflammatory properties and is primarily used in the research of autoimmune diseases such as rheumatoid arthritis and psoriasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RORγt inverse agonist 14 involves a multi-step process. One of the key steps includes the formation of an N-sulfonamide tetrahydroquinoline scaffold. This scaffold is synthesized through a series of reactions, including reductive alkylation between indole and benzaldehyde intermediates . The indole precursor can be alkylated at different positions to provide access to various isomeric chemical series .
Industrial Production Methods: Industrial production of RORγt inverse agonist 14 typically involves large-scale synthesis using chromatography-free methods to ensure high yield and purity. The process is designed to support pre-clinical research activities and enable late-stage structure-activity relationship studies .
Chemical Reactions Analysis
Types of Reactions: RORγt inverse agonist 14 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, RORγt inverse agonist 14 is used to study the modulation of nuclear receptors and their role in gene transcription .
Biology: In biology, this compound is used to investigate the differentiation and function of immune cells, particularly T helper 17 (Th17) cells .
Medicine: In medicine, RORγt inverse agonist 14 is being explored as a potential therapeutic agent for autoimmune diseases, including rheumatoid arthritis and psoriasis .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting RORγt to treat inflammatory diseases .
Mechanism of Action
RORγt inverse agonist 14 exerts its effects by binding to the RORγt receptor and inhibiting its activity. This inhibition reduces the production of pro-inflammatory cytokines, such as interleukin 17 (IL-17), which play a critical role in various inflammatory diseases . The compound stabilizes the receptor in an inactive conformation, preventing the recruitment of coactivators and subsequent gene transcription .
Comparison with Similar Compounds
A-9758: Another inverse agonist of RORγt with high selectivity and anti-inflammatory activity.
SR2211: A well-known RORγt inverse agonist used in the treatment of autoimmune diseases.
Uniqueness: RORγt inverse agonist 14 is unique due to its high potency and selectivity for the RORγt receptor. It has shown significant efficacy in reducing the production of pro-inflammatory cytokines and ameliorating disease symptoms in experimental models .
Properties
Molecular Formula |
C26H26F8N2O6S2 |
---|---|
Molecular Weight |
678.6 g/mol |
IUPAC Name |
(2S)-N-[(6aS,7R,9aS)-9a-(4-fluorophenyl)sulfonyl-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-5,6,6a,7,8,9-hexahydrocyclopenta[f]quinolin-7-yl]-2-hydroxy-2-methyl-3-methylsulfonylpropanamide |
InChI |
InChI=1S/C26H26F8N2O6S2/c1-22(38,13-43(2,39)40)21(37)36-19-11-12-23(44(41,42)15-5-3-14(27)4-6-15)16(19)7-9-18-17(23)8-10-20(35-18)24(28,25(29,30)31)26(32,33)34/h3-6,8,10,16,19,38H,7,9,11-13H2,1-2H3,(H,36,37)/t16-,19+,22+,23-/m0/s1 |
InChI Key |
ABWRUZQNZVGUGR-SYMSJMEQSA-N |
Isomeric SMILES |
C[C@@](CS(=O)(=O)C)(C(=O)N[C@@H]1CC[C@@]2([C@H]1CCC3=C2C=CC(=N3)C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)C4=CC=C(C=C4)F)O |
Canonical SMILES |
CC(CS(=O)(=O)C)(C(=O)NC1CCC2(C1CCC3=C2C=CC(=N3)C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.